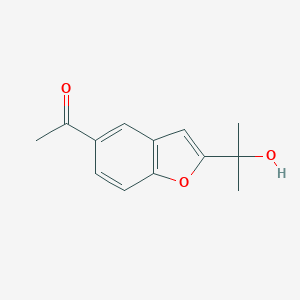

5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran

Description

This compound has been reported in Stylotrichium rotundifolium, Smallanthus sonchifolius, and other organisms with data available.

Properties

IUPAC Name |

1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-11-10(6-9)7-12(16-11)13(2,3)15/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKBKOOIAOIYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504942 | |

| Record name | 1-[2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64165-99-7 | |

| Record name | 1-[2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide to Its Natural Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of the natural product 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, a bioactive compound identified in plant species such as Stylotrichium rotundifolium and as a phytoalexin in Smallanthus sonchifolius (Yacon). This document provides a comprehensive overview of the compound's properties, a generalized experimental protocol for its extraction and purification from natural sources, and its known biological context.

Compound Profile

This compound is a benzofuran derivative with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Its structure features a benzofuran core substituted with an acetyl group and a 1-hydroxy-1-methylethyl group, contributing to its chemical reactivity and biological activity.

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone |

| CAS Number | 64165-99-7 |

| Known Natural Sources | Stylotrichium rotundifolium, Smallanthus sonchifolius |

Generalized Isolation Protocol

Plant Material Collection and Preparation

Fresh or air-dried plant material (e.g., roots or leaves of Smallanthus sonchifolius) is collected and thoroughly cleaned to remove any soil or foreign matter. The material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent of medium polarity, such as methanol or ethanol, which is effective for extracting benzofuran derivatives. The extraction is typically carried out for a prolonged period (24-48 hours) to ensure the exhaustive removal of the target compound.

Solvent Partitioning and Fractionation

The crude extract is concentrated under reduced pressure to yield a thick residue. This residue is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve suspending the residue in a water-methanol mixture and sequentially partitioning against solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The benzofuran derivative is expected to be concentrated in the dichloromethane or ethyl acetate fraction.

Chromatographic Purification

The bioactive fraction is further purified using a combination of chromatographic techniques:

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled, concentrated, and subjected to preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient for final purification.

Structure Elucidation

The purity of the isolated compound is confirmed by analytical HPLC. Its structure is then elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework and the connectivity of the atoms.

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the structural confirmation of this compound. Note: This data is predictive and should be confirmed with experimentally obtained spectra.

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, H-4), ~7.9 (d, 1H, H-6), ~7.5 (d, 1H, H-7), ~6.8 (s, 1H, H-3), ~2.6 (s, 3H, -COCH₃), ~1.6 (s, 6H, -C(CH₃)₂OH), ~2.5 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~198 (C=O), ~160 (C-2), ~155 (C-7a), ~130 (C-5), ~128 (C-4), ~125 (C-6), ~112 (C-7), ~105 (C-3), ~70 (C(CH₃)₂OH), ~29 (-C(CH₃)₂OH), ~26 (-COCH₃) |

| High-Resolution MS | [M+H]⁺ calculated for C₁₃H₁₅O₃⁺: 219.0965, found: ~219.096- |

Biological Context: Phytoalexin Activity

This compound has been identified as a phytoalexin in Smallanthus sonchifolius. Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. Their production is a key component of the plant's defense mechanism.

The induction of phytoalexin synthesis is a complex signaling process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors. This recognition triggers a downstream signaling cascade, often involving reactive oxygen species (ROS), mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related hormones like jasmonic acid and salicylic acid. These signaling events ultimately lead to the activation of transcription factors that upregulate the expression of genes encoding enzymes for the biosynthesis of phytoalexins.

Caption: Simplified signaling pathway for the induction of phytoalexin biosynthesis.

Conclusion

This compound represents an interesting natural product with potential applications stemming from its role as a phytoalexin. The generalized protocol provided in this guide offers a solid foundation for its isolation and purification for further research and development. The elucidation of its specific biological activities and mechanism of action remains a promising area for future investigation, particularly in the fields of agriculture and medicine.

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the benzofuran derivative, 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran. This compound is of interest due to its classification as a phytoalexin, suggesting potential applications in agriculture and pharmacology. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 64165-99-7 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 356 °C | [1] |

| Appearance | Solid | |

| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | [2] |

Proposed Synthesis

A viable synthetic pathway for this compound is proposed, commencing with the commercially available starting material, 4-hydroxyacetophenone. The synthesis involves a three-step process:

-

Protection of the phenolic hydroxyl group: The hydroxyl group of 4-hydroxyacetophenone is protected to prevent unwanted side reactions in the subsequent steps.

-

Formation of the benzofuran ring: A benzofuran ring is constructed via a reaction with an appropriate α-haloketone.

-

Grignard reaction: A Grignard reaction is employed to introduce the 1-hydroxy-1-methylethyl group at the 2-position of the benzofuran ring.

A generalized workflow for this synthetic approach is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde and Chloroacetone

This procedure is adapted from established methods for the synthesis of 2-acetylbenzofuran.

-

Materials: Salicylaldehyde, chloroacetone, anhydrous potassium carbonate, and dry acetone.

-

Procedure:

-

To a stirred solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

-

Add chloroacetone (1.1 equivalents) dropwise to the mixture at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain 2-acetylbenzofuran.

-

Step 2: Synthesis of this compound

This step involves a Grignard reaction on a suitable 2-acetylbenzofuran precursor.

-

Materials: 2-Acetyl-5-bromobenzofuran (as a hypothetical intermediate), magnesium turnings, dry diethyl ether, and methyl iodide.

-

Procedure:

-

Prepare a Grignard reagent by reacting magnesium turnings (1.2 equivalents) with methyl iodide (1.2 equivalents) in dry diethyl ether under an inert atmosphere.

-

To a solution of 2-acetyl-5-bromobenzofuran (1 equivalent) in dry diethyl ether, add the freshly prepared methylmagnesium iodide solution dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Characterization Data

The following tables summarize the expected analytical data for the title compound based on the analysis of structurally related benzofuran derivatives.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-4 |

| ~7.85 | dd | 1H | H-6 |

| ~7.50 | d | 1H | H-7 |

| ~6.80 | s | 1H | H-3 |

| ~2.65 | s | 3H | -COCH₃ |

| ~1.65 | s | 6H | -C(CH₃)₂OH |

| ~2.50 | s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~197.5 | C=O |

| ~160.0 | C-2 |

| ~155.0 | C-7a |

| ~131.0 | C-5 |

| ~128.0 | C-3a |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~111.5 | C-7 |

| ~105.0 | C-3 |

| ~70.0 | -C(CH₃)₂OH |

| ~30.0 | -C(CH₃)₂OH |

| ~26.5 | -COCH₃ |

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 218. Key fragmentation patterns would likely involve:

-

Loss of a methyl group (-CH₃) from the tertiary alcohol, leading to a fragment at m/z 203.

-

Loss of water (-H₂O) from the molecular ion, resulting in a fragment at m/z 200.

-

Alpha-cleavage of the acetyl group, generating an acylium ion at m/z 43.

-

Cleavage of the C-C bond between the benzofuran ring and the hydroxy-methylethyl group.

Biological Context: Phytoalexin Signaling

This compound is classified as a phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors. Their production is a key component of the plant's induced defense system. The signaling cascade leading to phytoalexin biosynthesis is complex and involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). This recognition triggers a downstream signaling pathway that often involves mitogen-activated protein kinase (MAPK) cascades and the production of signaling molecules like reactive oxygen species (ROS) and phytohormones (e.g., jasmonic acid, salicylic acid). These signals ultimately lead to the activation of transcription factors that upregulate the expression of genes encoding enzymes for phytoalexin biosynthesis.

Caption: A simplified diagram of a generalized phytoalexin signaling pathway in plants.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is a benzofuran derivative that has been identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress or infection[1][2][3]. Its unique molecular structure, featuring acetyl, hydroxyl, and benzofuran moieties, makes it a compound of interest for further investigation in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physicochemical properties, compiled from available literature and computational data, to support research and development activities.

Chemical Identity and General Properties

Accurate identification is critical for any scientific investigation. The following table summarizes the key identifiers and general properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | PubChem[4] |

| CAS Number | 64165-99-7 | Biosynth, PubChem[4][5] |

| Molecular Formula | C₁₃H₁₄O₃ | Biosynth, PubChem[4][5] |

| Molecular Weight | 218.25 g/mol | Biosynth, PubChem[4][5] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OC(=C2)C(C)(C)O | PubChem[4] |

| InChIKey | JJKBKOOIAOIYSD-UHFFFAOYSA-N | PubChem[4] |

| Synonyms | 1-(2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl)ethanone, Ethanone, 1-[2-(1-hydroxy-1-methylethyl)-5-benzofuranyl]- | PubChem[4] |

| Appearance | Not explicitly stated; parent benzofuran is an oily liquid[6]. | - |

| Storage | Store at 10°C - 25°C in a well-closed container. | Biosynth[5] |

Thermodynamic and Physical Properties

Thermodynamic and physical properties are fundamental to understanding a compound's behavior in various environments, which is crucial for designing experimental protocols and formulation strategies.

| Property | Value | Source |

| Melting Point | 73 °C | Biosynth[5] |

| Boiling Point | 356 °C | Biosynth[5] |

| Polar Surface Area | 50.4 Ų | PubChem (Computed)[4] |

Lipophilicity and Solubility

Lipophilicity and solubility are critical determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| XLogP3 (LogP) | 1.7 | PubChem (Computed)[4] |

| Water Solubility | The parent compound, benzofuran, is insoluble in water[6]. Specific data for the title compound is not available. | - |

| Organic Solvent Solubility | A structurally similar compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3]. | - |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies are employed for such characterizations.

Melting Point Determination

The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. This provides an indication of purity; a sharp melting range usually signifies a pure compound.

Boiling Point Determination

For non-volatile compounds, the boiling point can be determined under reduced pressure to prevent decomposition. The Siwoloboff method or distillation-based techniques are standard. The observed boiling point is then corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a classical measure of lipophilicity.

-

Preparation: A saturated solution of the compound is prepared in both water-saturated n-octanol and n-octanol-saturated water.

-

Partitioning: Equal volumes of the two phases are mixed in a flask and shaken until equilibrium is reached.

-

Separation & Analysis: The phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound, from initial synthesis to comprehensive property analysis.

Caption: Logical workflow for the synthesis and physicochemical analysis of a chemical compound.

Biological Context and Potential Applications

This compound is classified as a phytoalexin, suggesting inherent bioactivity, particularly antimicrobial properties[1][2][3]. The broader class of benzofuran derivatives is known for a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and antioxidant activities[7][8]. For instance, some benzofuran derivatives have been shown to interact with signaling pathways such as PI3K/Akt and act as ROCK inhibitors, which are relevant in neurodegenerative disease models[9]. While the specific signaling pathways modulated by this compound have not been elucidated, its structural features warrant further investigation for potential pharmacological applications. Its use in the flavor and fragrance industry has also been noted, leveraging its distinct olfactory properties[5].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran | CAS:173992-05-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 64165-99-7 | PCA16599 [biosynth.com]

- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. actascientific.com [actascientific.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Profile of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectroscopic properties anticipated for 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran and a practical reference based on a related compound.

Predicted Spectroscopic Data for this compound

The structure of this compound contains several key functional groups that would give rise to characteristic signals in its NMR, IR, and MS spectra: a benzofuran core, an acetyl group at the 5-position, and a 1-hydroxy-1-methylethyl group at the 2-position.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring, the furan proton, the methyl protons of the acetyl group, the methyl protons of the hydroxy-methylethyl group, and a signal for the hydroxyl proton. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm) with splitting patterns dictated by their coupling with each other. The furan proton would likely be a singlet in the aromatic region. The acetyl methyl protons would be a sharp singlet around 2.5 ppm. The two methyl groups of the 1-hydroxy-1-methylethyl moiety would likely be a singlet, and the hydroxyl proton would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The carbonyl carbon of the acetyl group would be significantly downfield (around 197 ppm). The carbons of the benzofuran ring would appear in the aromatic region (approximately 110-160 ppm). The quaternary carbon of the 1-hydroxy-1-methylethyl group would be in the 70-80 ppm range, and the methyl carbons of this group would be upfield. The acetyl methyl carbon would also be in the upfield region.

1.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the acetyl ketone group, typically around 1680 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the tertiary alcohol. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the alcohol would be visible in the fingerprint region (1000-1300 cm⁻¹).

1.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₃H₁₄O₃ = 218.25 g/mol ). Common fragmentation patterns would likely involve the loss of a methyl group (CH₃, -15 amu) from the 1-hydroxy-1-methylethyl group, and the loss of an acetyl group (CH₃CO, -43 amu).

Spectroscopic Data for 2-Acetylbenzofuran (Analogue)

The following tables summarize the experimental spectroscopic data for 2-Acetylbenzofuran (CAS: 1646-26-0), a structurally related compound.

Table 1: ¹H NMR Data for 2-Acetylbenzofuran

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Aromatic H |

| ~7.55 | d | 1H | Aromatic H |

| ~7.45 | s | 1H | Furan H |

| ~7.30 | m | 2H | Aromatic H |

| ~2.50 | s | 3H | -COCH₃ |

Solvent and spectrometer frequency can influence exact chemical shifts and coupling constants.

Table 2: ¹³C NMR Data for 2-Acetylbenzofuran

| Chemical Shift (δ) ppm | Assignment |

| ~188 | C=O |

| ~155 | Aromatic C-O |

| ~153 | Aromatic C |

| ~128 | Aromatic CH |

| ~126 | Aromatic C |

| ~124 | Aromatic CH |

| ~123 | Aromatic CH |

| ~116 | Furan CH |

| ~112 | Aromatic CH |

| ~26 | -CH₃ |

Solvent and spectrometer frequency will affect the exact chemical shifts.

Table 3: IR Data for 2-Acetylbenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O Stretch (Ketone) |

| ~1600, 1550, 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

Table 4: Mass Spectrometry Data for 2-Acetylbenzofuran

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 145 | High | [M-CH₃]⁺ |

| 117 | Medium | [M-CH₃CO]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the signals are integrated.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy [2][3]

-

Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent) is recorded to subtract the absorbance of air (CO₂, H₂O) and the solvent.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3.3. Mass Spectrometry (MS) [4][5]

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[6] Electrospray Ionization (ESI) is a softer ionization technique suitable for more fragile molecules, where a high voltage is applied to a liquid to create an aerosol.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized or isolated chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. google.com [google.com]

Preliminary Screening of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential bioactivities of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran. Due to limited direct research on this specific compound, this guide explores the well-documented anticancer, antioxidant, and anti-inflammatory properties of structurally related benzofuran derivatives to infer its potential therapeutic applications. Detailed experimental protocols for key bioactivity assays are provided, alongside a proposed screening workflow. Furthermore, this guide visualizes the canonical NF-κB signaling pathway, a crucial mediator of inflammation that is often modulated by bioactive benzofuran compounds. All quantitative data from relevant studies are summarized in structured tables to facilitate comparison and guide future research endeavors.

Introduction to this compound

This compound is a member of the benzofuran family, a class of heterocyclic compounds composed of a furan ring fused to a benzene ring.[1] While specific biological studies on this compound are not extensively available in current literature, it has been identified as a phytoalexin, suggesting a potential role in plant defense mechanisms and, by extension, possible bioactivity in other biological systems.[2][3] The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties.[4][5] Therefore, a preliminary assessment of the potential bioactivity of this compound can be effectively guided by the activities of its structural analogs.

Chemical Structure:

-

IUPAC Name: 1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone[1]

-

Molecular Formula: C₁₃H₁₄O₃[1]

-

Molecular Weight: 218.25 g/mol [1]

Potential Bioactivities based on Benzofuran Analogs

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant anticancer, antioxidant, and anti-inflammatory activities.

Anticancer Potential

Numerous benzofuran derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Benzofuran 7 | A549 (Lung) | 6.3 | |

| Halogenated Benzofuran 8 | HepG2 (Liver) | 3.8 | |

| Halogenated Benzofuran 8 | A549 (Lung) | 3.5 | |

| Benzofuran-Isatin Conjugate (5a) | HT29 (Colon) | ~10 | [6] |

| Benzofuran-Isatin Conjugate (5a) | SW620 (Colon) | ~5 | [6] |

Antioxidant Activity

Many benzofuran derivatives have demonstrated significant antioxidant properties, primarily through mechanisms like free radical scavenging. This activity is crucial in combating oxidative stress, which is implicated in numerous pathological conditions.

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Derivative | Assay | Activity | Reference |

| Benzofuran-2-carboxamide | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | [7] |

| Substituted Benzofuran 6a | DPPH Radical Scavenging | Good | [8] |

| Substituted Benzofuran 6b | DPPH Radical Scavenging | Good | [8] |

| Substituted Benzofuran 6d | DPPH Radical Scavenging | Good | [8] |

Anti-inflammatory Potential

Benzofuran derivatives have been shown to possess anti-inflammatory effects, often by inhibiting the production of inflammatory mediators like nitric oxide (NO). This is frequently linked to the modulation of key signaling pathways such as the NF-κB pathway.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Aza-benzofuran 1 | RAW 264.7 | 17.3 | [9] |

| Aza-benzofuran 4 | RAW 264.7 | 16.5 | [9] |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23 | [10] |

Experimental Protocols

To facilitate the preliminary screening of this compound, detailed protocols for standard in vitro bioassays are provided below.

MTT Assay for Anticancer Activity

This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.[12]

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10 to 200 µg/mL) to 100 µL of the DPPH solution.[13] Ascorbic acid is commonly used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][12]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[12][14]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value.[13]

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[15]

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[15]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15][16]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the preliminary screening of a novel compound like this compound.

Caption: A general workflow for the preliminary bioactivity screening of a novel compound.

Canonical NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

While direct biological data for this compound is scarce, the extensive research on the benzofuran scaffold strongly suggests its potential as a bioactive compound. Preliminary screening focusing on anticancer, antioxidant, and anti-inflammatory activities is a logical first step in elucidating its therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for initiating such an investigation. Further studies are warranted to isolate and characterize the specific bioactivities of this compound and to understand its mechanisms of action. The insights gained from such research could pave the way for the development of novel therapeutic agents.

References

- 1. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. NF-κB Signaling Pathway Diagram [scispace.com]

- 9. marinebiology.pt [marinebiology.pt]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran (CAS 64165-99-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, registered under CAS number 64165-99-7. The document details its chemical structure, physicochemical properties, natural sources, and known biological activities. While specific experimental protocols for its synthesis and detailed pharmacological studies are not extensively documented in publicly available literature, this guide consolidates the existing information and provides context based on the broader class of benzofuran derivatives. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Identification

The chemical compound identified by CAS number 64165-99-7 is This compound . Its structure consists of a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring. This core is substituted with an acetyl group at the 5-position and a 1-hydroxy-1-methylethyl group at the 2-position.

Chemical Structure:

Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Melting Point | 73 °C | [2] |

| Boiling Point | 356 °C | [2] |

| SMILES | CC(=O)C1=CC2=C(C=C1)OC(=C2)C(C)(C)O | [2] |

| CAS Number | 64165-99-7 | [1][2] |

| Appearance | Not specified (likely solid at room temp.) | |

| Solubility | Not specified | |

| pKa | Not specified | |

| LogP | Not specified |

Natural Occurrence

This compound has been identified as a natural product found in several plant species.[1] Its presence in these plants suggests a potential ecological role, possibly as a defense compound. The identified plant sources include:

The compound is classified as a phytoalexin , which are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection.[4]

Synthesis and Isolation

General Synthesis Strategies for Benzofurans

-

Perkin Rearrangement: One of the classical methods for benzofuran synthesis.[5]

-

Palladium-Catalyzed Reactions: Modern methods often employ palladium catalysts for the efficient construction of the benzofuran ring system.[6]

-

Acid-Catalyzed Cyclization: Intramolecular cyclization of suitably substituted phenols can yield the benzofuran core.

A plausible synthetic approach could involve the acylation of a substituted phenol followed by the introduction of the 2-position substituent and subsequent cyclization.

A general, hypothetical synthetic workflow for benzofuran derivatives.

Isolation from Natural Sources

Detailed protocols for the isolation of this compound from Stylotrichium rotundifolium or Millettia peguensis are not explicitly described in the available literature. However, a general workflow for isolating natural products from plant material would typically involve the following steps:

A general workflow for the isolation of natural products from plants.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is limited, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological properties. This suggests that the target compound may also possess similar activities.

Antimicrobial Activity

As a phytoalexin, this compound is expected to have antimicrobial properties. Benzofuran derivatives, in general, have been reported to possess antibacterial and antifungal activities.[8][9] The specific spectrum and potency of the target compound against various microbial strains would require further investigation.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives.[10] Some of these compounds have been shown to exert their effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13] These pathways are critical in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[11][13]

Potential anti-inflammatory mechanism of benzofuran derivatives via inhibition of MAPK and NF-κB pathways.

Cytotoxic and Anticancer Activity

The cytotoxicity of various benzofuran derivatives against different cancer cell lines has been documented.[14][15] For instance, some halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against lung and liver cancer cell lines.[14] The anticancer potential of this compound remains to be elucidated.

A study on the methanol extract of Millettia peguensis, a natural source of the title compound, demonstrated significant cytotoxic activity in the brine shrimp lethality assay, with an LC50 value of 1.094 μg/mL.[16] While this points to the presence of cytotoxic compounds in the plant, the activity of the isolated this compound needs to be specifically evaluated.

Applications in Flavor and Fragrance Industry

Beyond its potential pharmacological applications, this compound is also utilized in the flavor and fragrance industry. Its aromatic ketone structure likely contributes to a distinct scent profile, making it a valuable ingredient in various formulations.[2]

Future Directions

The current body of knowledge on this compound provides a solid foundation for further research. Key areas for future investigation include:

-

Total Synthesis: Development and publication of a detailed, optimized synthetic protocol.

-

Isolation and Characterization: A comprehensive protocol for its isolation from natural sources and full spectroscopic characterization.

-

Biological Screening: A thorough evaluation of its antimicrobial, anti-inflammatory, and anticancer activities using a panel of relevant assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for enhanced biological activity.

Conclusion

This compound is a naturally occurring benzofuran derivative with potential applications in both the pharmaceutical and fragrance industries. While current research on this specific compound is limited, the known biological activities of the broader benzofuran class suggest that it is a promising candidate for further investigation, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. This technical guide serves to consolidate the available information and to encourage further research into the properties and potential applications of this intriguing molecule.

References

- 1. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64165-99-7 | PCA16599 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CAS:64165-99-7 - KKL Med Inc. [kklmed.com]

- 5. jocpr.com [jocpr.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological and computer-aided studies provide new insights into Millettia peguensis Ali (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Target Prediction for 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is a naturally occurring phytoalexin with a chemical structure suggestive of diverse biological activities, a characteristic of the broader benzofuran class of compounds.[1][2][3][4] This technical guide outlines a comprehensive in silico workflow designed to identify and characterize the potential molecular targets of this compound, providing a foundational roadmap for future experimental validation and drug development efforts. By leveraging a multi-pronged computational approach, we can generate high-confidence target hypotheses, elucidate potential mechanisms of action, and accelerate the translation of this natural product into a potential therapeutic lead. The methodologies detailed herein encompass ligand-based and structure-based techniques, culminating in a systems-level analysis of predicted targets.

Introduction

This compound is a member of the benzofuran family of heterocyclic compounds.[5] While its specific biological activities are not extensively characterized, related benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][6][7] In silico target prediction offers a time- and cost-effective strategy to explore the polypharmacology of such compounds, providing valuable insights into their therapeutic potential and possible off-target effects.[8][9][10][11] This guide presents a systematic in silico protocol for the elucidation of protein targets for this compound.

In Silico Target Prediction Workflow

The proposed workflow integrates several computational methodologies to build a robust target profile for the query compound. This multi-faceted approach aims to overcome the limitations of any single prediction method, thereby increasing the confidence in the identified targets.

Caption: A comprehensive in silico workflow for target prediction.

Experimental Protocols

Compound Preparation

The initial step involves the preparation of the 3D structure of this compound from its 2D representation.

-

Protocol:

-

The 2D structure of the compound is obtained from the PubChem database (CID 12629821).[5]

-

The 2D structure is converted to a 3D structure using a molecular modeling software such as ChemDraw or MarvinSketch.

-

Energy minimization of the 3D structure is performed using a force field like MMFF94 to obtain a low-energy, stable conformation.

-

The prepared 3D structure is saved in multiple formats (e.g., SDF, MOL2) for use in subsequent steps.

-

Ligand-Based Target Prediction

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

-

Protocol:

-

The 2D and 3D structures of the query compound are used to search against chemical databases of bioactive molecules with known targets (e.g., ChEMBL, PubChem BioAssay).

-

Similarity metrics such as Tanimoto coefficient (for 2D fingerprints) and shape similarity (for 3D overlays) are employed.

-

A similarity threshold (e.g., Tanimoto coefficient > 0.8) is set to identify structurally similar compounds.

-

The known targets of the identified similar compounds are compiled as potential targets for the query molecule.

-

-

Protocol:

-

A 3D pharmacophore model is generated based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

This pharmacophore model is then used to screen a database of known protein targets (e.g., PharmMapper, ZINCPharmer).

-

Proteins whose binding sites can accommodate the pharmacophore features of the query compound are identified as potential targets.

-

The results are ranked based on a fit score, indicating the quality of the pharmacophore alignment within the protein's binding site.

-

-

Protocol:

-

The molecular descriptors (e.g., physicochemical properties, topological fingerprints) of the query compound are calculated.

-

These descriptors are used as input for pre-trained machine learning models that predict compound-target interactions (e.g., SuperPred, SwissTargetPrediction).

-

These web servers compare the input compound to a large dataset of known ligands and their targets to predict the most probable protein targets.

-

The output typically includes a list of predicted targets ranked by probability or confidence score.

-

Structure-Based Target Prediction

This approach involves docking the query compound into the binding sites of a large number of protein structures to predict binding affinity.

-

Protocol:

-

A library of 3D protein structures is compiled from the Protein Data Bank (PDB). This library can be a curated set of all human proteins or a more focused panel (e.g., kinases, GPCRs).

-

The prepared 3D structure of this compound is systematically docked into the binding pocket of each protein in the library using a docking program (e.g., AutoDock, Glide).

-

A scoring function is used to estimate the binding energy or affinity for each protein-ligand complex.

-

The proteins are ranked based on their predicted binding scores, with lower binding energies indicating more favorable interactions.

-

Data Presentation and Analysis

The outputs from the different in silico methods are integrated and analyzed to generate a high-confidence list of putative targets.

Table 1: Summary of Predicted Targets from Ligand-Based Methods

| Prediction Method | Predicted Target | Confidence Score | Rationale |

| 2D Similarity | Cyclooxygenase-2 (COX-2) | 0.85 (Tanimoto) | Structural similarity to known benzofuran-based COX-2 inhibitors. |

| 3D Shape Similarity | 5-Lipoxygenase (5-LOX) | High | Overlap of key structural features with 5-LOX inhibitors. |

| Pharmacophore Screening | Phosphodiesterase 4 (PDE4) | 0.78 (Fit Score) | Alignment of pharmacophoric features in the PDE4 active site. |

| Machine Learning | Mitogen-activated protein kinase 14 (p38 MAPK) | High Probability | Model prediction based on extensive compound-target interaction data. |

| Machine Learning | Tumor necrosis factor-alpha (TNF-α) | High Probability | Predicted interaction based on molecular descriptors. |

Table 2: Top Hits from Structure-Based Reverse Docking

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| p38 MAPK | 1A9U | -8.5 | MET109, LYS53, ASP168 |

| COX-2 | 5KIR | -8.2 | ARG120, TYR355, SER530 |

| 5-LOX | 3V99 | -7.9 | HIS367, HIS372, ILE406 |

| PDE4B | 3G3L | -7.6 | GLN443, ASN395, MET434 |

| TNF-α | 2AZ5 | -7.3 | TYR59, TYR119, GLN61 |

Target Prioritization

The targets identified through multiple independent methods are prioritized for further investigation. For example, p38 MAPK and COX-2 appear in both ligand-based and structure-based predictions, increasing the confidence in these as potential targets.

Potential Signaling Pathway Involvement

Based on the prioritized targets, we can hypothesize the involvement of this compound in specific signaling pathways. For instance, the inhibition of COX-2, 5-LOX, p38 MAPK, and TNF-α suggests a potential role in modulating inflammatory pathways.

Caption: Predicted modulation of inflammatory signaling pathways.

Conclusion and Future Directions

This in silico investigation provides a robust framework for identifying and prioritizing the molecular targets of this compound. The convergence of ligand-based and structure-based approaches on key proteins within inflammatory cascades strongly suggests a potential anti-inflammatory mechanism of action for this natural product. The generated target list, along with the predicted binding modes and affected signaling pathways, serves as a critical foundation for guiding subsequent experimental validation. Future work should focus on in vitro binding assays and cell-based functional assays to confirm the predicted interactions and elucidate the therapeutic potential of this promising benzofuran derivative.

References

- 1. actascientific.com [actascientific.com]

- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. This compound | C13H14O3 | CID 12629821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

natural occurrence of acetylated benzofurans in plants

An In-Depth Technical Guide to the Natural Occurrence of Acetylated Benzofurans in Plants

Introduction

Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene and furan ring. They are ubiquitous in nature, particularly as secondary metabolites in higher plants.[1] A significant subclass of these compounds is the acetylated benzofurans, which are characterized by the presence of one or more acetyl functional groups (-COCH₃) attached to the benzofuran core or its side chains. These compounds are of significant interest to researchers and drug development professionals due to their wide range of potent biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of acetylated benzofurans in the plant kingdom, detailing their biosynthesis, methods for their extraction and analysis, and quantitative data reported in the literature.

Natural Occurrence of Acetylated Benzofurans

Acetylated benzofurans are widely distributed in the plant kingdom, with a high concentration in a few specific families. The Asteraceae (Compositae) family is the most prominent source, with numerous species from genera like Eupatorium, Petasites, and Trichocline reported to produce these compounds.[1][3] Other families, such as Solanaceae, also contain species that synthesize these molecules.[4] These compounds can be isolated from various plant parts, including roots, rhizomes, and leaves.[4][5][6] A summary of notable acetylated benzofurans isolated from plants is presented in Table 1.

Table 1: Selected Acetylated Benzofurans and Their Natural Plant Sources

| Compound Name | Plant Species | Family | Plant Part | Reference(s) |

| 6-acetyl-5-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran | Trichocline reptans | Asteraceae | Not Specified | [7] |

| Euparin | Petasites hybridus | Asteraceae | Rhizomes | [5][8] |

| (2S,3S)-5'-acetyl-(Z)-3-(acetoxymethyl) but-2-enoate tremetone | Petasites hybridus | Asteraceae | Rhizomes | [5] |

| 5-acetyl-6-hydroxy-3α-methoxyl-2α-(propen-2-yl)-2,3-dihydrobenzofuran | Eupatorium heterophyllum | Asteraceae | Roots | [9] |

| Methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate | Nicotiana tabacum | Solanaceae | Leaves | [4] |

| Various acetylated benzofuran dimers and trimers | Eupatorium chinense | Asteraceae | Roots | [6][10][11] |

Biosynthesis

The biosynthesis of the benzofuran scaffold in plants is complex and can follow multiple pathways. However, studies on root cultures of Tagetes patula (Asteraceae) have elucidated a primary route for acetylated benzofurans like (-)-4-hydroxytremetone. The pathway involves precursors from two major metabolic routes: the shikimate/phenylpropanoid pathway and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.[12]

The benzenoid ring and the acetyl group are derived from phenylalanine, a product of the shikimate pathway. The furan ring and its isoprenoid side chain are assembled from an isoprenoid building block, dimethylallyl diphosphate (DMAPP), which originates from the DXP pathway.[12] The key steps involve the formation of 4-hydroxyacetophenone (from phenylalanine) which is then prenylated by DMAPP. Subsequent intramolecular cyclization and further modifications lead to the final acetylated benzofuran structure.[12]

Experimental Protocols & Methodologies

The isolation and characterization of acetylated benzofurans from plant material involve a multi-step process encompassing extraction, purification, and structural elucidation.

Extraction

The initial step involves the extraction of metabolites from dried and powdered plant material. The choice of solvent is critical and depends on the polarity of the target compounds.

-

Non-polar Solvents : For many acetylated benzofurans, which are often moderately non-polar, solvents like hexane or chloroform are effective. For instance, a phytochemical study on Petasites hybridus rhizomes utilized a hexane extract for isolation.[5] Similarly, 6-acetyl-5-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran was isolated from a chloroform extract of Trichocline reptans.[7]

-

Polar Solvents : Methanol or ethanol can also be used, often yielding a broader range of compounds. The resulting crude extract is obtained after removing the solvent under reduced pressure, typically using a rotary evaporator.

Isolation and Purification

The crude extract is a complex mixture requiring further separation to isolate individual compounds.

-

Column Chromatography (CC) : This is the most common primary purification technique. The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles.[5] "Dry column chromatography" has also been reported as an effective method.[7]

-

High-Performance Liquid Chromatography (HPLC) : For final purification, Reverse-Phase HPLC (RP-HPLC) is frequently employed. This technique offers high resolution and is used to separate structurally similar compounds from the semi-purified fractions obtained from CC.[5] Chiral HPLC is necessary for separating enantiomers of racemic benzofuran mixtures.[6]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition (High-Resolution MS, HR-MS).[5]

-

Infrared (IR) Spectroscopy : Identifies the functional groups present, such as hydroxyl (-OH), carbonyl (C=O from the acetyl group), and aromatic rings.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation. 1D NMR (¹H and ¹³C) provides information on the types and connectivity of hydrogen and carbon atoms, while 2D NMR experiments (e.g., COSY, HMBC, HSQC) reveal the complete structural framework by showing correlations between different nuclei.[5][7]

-

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration.[4][6]

-

Circular Dichroism (CD) : Used to determine the absolute configurations of chiral molecules by comparing experimental spectra with theoretical calculations.[5][6]

Quantitative Analysis

Quantifying the concentration of specific acetylated benzofurans in plant material is crucial for standardization, quality control, and understanding their ecological roles. HPLC coupled with a Photodiode Array (PDA) or UV detector is the most common method for this purpose.[5][13]

-

Methodology : A quantitative HPLC method typically involves creating a calibration curve using an isolated and purified standard of the target compound. The plant material is extracted under defined conditions, and the extract is analyzed by HPLC. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.[13]

-

Reported Data : Concentrations can vary significantly between different plant populations and collection times.[13] For example, the euparin content in seven different populations of Iranian P. hybridus was found to range from 2.7 to 9.7 µg/mg of the methanolic extract.[5] A summary of available quantitative data is provided in Table 2.

Table 2: Quantitative Data for Acetylated Benzofurans and Related Compounds in Plants

| Compound(s) | Plant Species | Plant Part | Method | Concentration / Yield | Reference |

| Euparin | Petasites hybridus | Rhizomes | HPLC-PDA | 2.7 - 9.7 µg/mg of MeOH extract | [5] |

| Tremetone, Dehydrotremetone, 3-oxyangeloyl-tremetone | Isocoma pluriflora & Ageratina altissima | Not Specified | HPLC | Concentrations varied considerably among collections | [13] |

Conclusion

Acetylated benzofurans represent a structurally diverse and biologically significant class of natural products primarily found in the Asteraceae family. Their biosynthesis, originating from both the phenylpropanoid and DXP pathways, highlights the intricate metabolic networks within plants. The established methodologies for their extraction, isolation, and structural elucidation, relying heavily on chromatographic and spectroscopic techniques, provide a robust framework for future discoveries in this area. While quantitative data remains limited, it underscores the variability of these compounds in nature. Continued research into the occurrence, biosynthesis, and pharmacological properties of acetylated benzofurans is essential for unlocking their full potential in drug development and other scientific applications.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A new benzofuran derivative from Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofurans nor-sesquiterpenoids from Petasites hybridus rhizomes and absolute configuration by circular dichroism [journals.iau.ir]

- 6. Antiviral benzofurans from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sid.ir [sid.ir]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkyl-benzofuran dimers from Eupatorium chinense with insulin-sensitizing and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis, Isolation, and Characterization of Benzofuran Derivatives in Stylotrichium rotundifolium

Disclaimer: Scientific literature explicitly detailing the biosynthesis of benzofuran derivatives in Stylotrichium rotundifolium is not currently available. This guide is therefore based on established pathways in the broader Asteraceae family, with specific experimental examples drawn from studies on closely related species, primarily of the genus Eupatorium. The methodologies and pathways described herein are putative for Stylotrichium rotundifolium and are intended to serve as a foundational resource for researchers.

Introduction

Benzofuran derivatives constitute a significant class of naturally occurring heterocyclic compounds, widely distributed in the plant kingdom, particularly within the Asteraceae family. These compounds exhibit a diverse range of biological activities, making them of considerable interest to researchers in drug discovery and development. Stylotrichium rotundifolium, a member of the Asteraceae family, is presumed to synthesize these derivatives through the intricate phenylpropanoid pathway. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of benzofuran derivatives, detailed experimental protocols for their extraction, isolation, and structural elucidation, and a framework for their quantitative analysis.

Putative Biosynthetic Pathway of Benzofuran Derivatives

The biosynthesis of benzofuran derivatives in plants originates from the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps involve the deamination of L-phenylalanine to cinnamic acid, followed by a series of hydroxylations and methylations to produce key intermediates like p-coumaric acid, caffeic acid, and ferulic acid. These intermediates are then activated to their corresponding CoA esters.

The formation of the benzofuran ring is thought to proceed through the cyclization of a precursor derived from these phenylpropanoid units. While the precise enzymatic steps leading to the diverse array of benzofuran structures are not fully elucidated for all species, a general proposed pathway involves the oxidative cyclization of a C6-C2 unit derived from a phenylpropanoid precursor. For instance, 2-acetylbenzofurans, commonly found in Asteraceae, are likely formed from an acetylenic precursor which in turn is derived from a phenylpropanoid intermediate.

Caption: Proposed biosynthetic pathway of benzofuran derivatives from L-phenylalanine.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural characterization of benzofuran derivatives, based on protocols reported for species within the Asteraceae family.

A general workflow for the extraction and isolation of benzofuran derivatives is depicted below.

Caption: General experimental workflow for the isolation and identification of benzofuran derivatives.

Protocol:

-

Plant Material Preparation: The plant material (e.g., dried and powdered roots of Stylotrichium rotundifolium) is accurately weighed.

-

Extraction: The powdered plant material is subjected to maceration with a suitable solvent, typically methanol (MeOH), at room temperature for an extended period (e.g., 24-48 hours), often with continuous stirring. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

The crude extract, a complex mixture of various phytochemicals, is then subjected to chromatographic techniques to isolate the benzofuran derivatives.

Protocol for Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the initial fractionation of the crude extract.

-

Mobile Phase: A gradient of solvents with increasing polarity is employed to elute the compounds. A typical solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate (EtOAc) and finally methanol (MeOH).

-

Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

Protocol for High-Performance Liquid Chromatography (HPLC):

Fractions enriched with benzofuran derivatives are further purified using preparative or semi-preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is a typical mobile phase. The gradient is optimized to achieve separation of individual compounds.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths where benzofurans show strong absorbance (e.g., 254 nm and 280 nm).

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the chemical structure of the isolated compounds.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters to be set include the number of scans (NS), acquisition time (AQ), and spectral width (SW).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are analyzed to piece together the molecular structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high mass accuracy.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.

Quantitative Data

While specific quantitative data for benzofuran derivatives in Stylotrichium rotundifolium is unavailable, the following table summarizes the types of benzofuran derivatives isolated from the roots of a related Asteraceae species, Eupatorium heterophyllum, which can serve as a reference. The yields of these compounds are typically in the milligram range from several hundred grams of dried plant material.

| Compound Type | Examples from Eupatorium heterophyllum | General Structural Features |

| Benzofurans | 6-acetyl-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-5-benzofuranol | Aromatic furan ring fused to a benzene ring. |

| Dihydrobenzofurans | 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-5-benzofuranol | The furan ring is partially saturated. |

| Benzofuran Oligomers | Eupatorin A, B, C | Composed of two or more benzofuran/dihydrobenzofuran units. |

Conclusion

This technical guide provides a comprehensive, albeit putative, framework for the study of benzofuran derivatives in Stylotrichium rotundifolium. The biosynthetic pathway is rooted in the well-established phenylpropanoid pathway, and the experimental protocols for isolation and characterization are based on proven methodologies for natural product chemistry within the Asteraceae family. Researchers and drug development professionals can utilize this guide as a starting point for their investigations into the rich chemical diversity of Stylotrichium rotundifolium and for the potential discovery of novel bioactive compounds. Further research is necessary to validate these pathways and protocols specifically for Stylotrichium rotundifolium and to quantify the abundance of its unique benzofuran derivatives.

Exploratory Studies on the Pharmacology of Novel Benzofuran Compounds: A Technical Guide

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are prevalent in a vast number of natural and synthetic molecules and are of significant interest due to their wide spectrum of biological activities.[4][5][6][7] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and psychoactive properties.[4][8][9][10] The versatility of the benzofuran core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[11] This technical guide provides a comprehensive overview of recent exploratory studies on the pharmacology of novel benzofuran compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to support researchers, scientists, and drug development professionals.

Anticancer Activity

Novel benzofuran derivatives have emerged as promising candidates for anticancer drug development.[3] They have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, often acting through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][3][12]

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC₅₀ values for several novel benzofuran derivatives against various cancer cell lines.